DuP 734
Overview
Description
Preparation Methods
The synthesis of DuP 734 involves several steps, starting with the preparation of the piperidine ring. The key intermediate, 1-(cyclopropylmethyl)-4-(2’-(4’‘-fluorophenyl)-2’-oxoethyl)-piperidine, is synthesized through a series of reactions including alkylation, cyclization, and fluorination. The final product is obtained by reacting the intermediate with hydrobromic acid to form the hydrobromide salt .
Chemical Reactions Analysis
DuP 734 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in receptor-binding studies.
Biology: Investigated for its effects on neuronal signaling and receptor interactions.
Medicine: Explored for its antipsychotic properties and potential to treat schizophrenia without motor side effects.
Industry: Utilized in the development of new pharmacological agents targeting sigma and 5-hydroxytryptamine2 receptors
Mechanism of Action
DuP 734 exerts its effects by antagonizing sigma and 5-hydroxytryptamine2 receptors. It binds with high affinity to these receptors, blocking their activity and modulating neurotransmitter release. This mechanism is believed to contribute to its antipsychotic properties, particularly in reducing the negative symptoms of schizophrenia .
Comparison with Similar Compounds
DuP 734 is unique in its high selectivity for sigma and 5-hydroxytryptamine2 receptors, with low affinity for dopamine receptors. Similar compounds include:
Haloperidol: A typical antipsychotic with high affinity for dopamine receptors.
Risperidone: An atypical antipsychotic with affinity for both dopamine and serotonin receptors.
Clozapine: Another atypical antipsychotic with a broad receptor profile, including dopamine and serotonin receptors. This compound’s uniqueness lies in its selective receptor profile, which may offer antipsychotic benefits without the motor side effects associated with other antipsychotics
Properties
IUPAC Name |
2-[1-(cyclopropylmethyl)piperidin-4-yl]-1-(4-fluorophenyl)ethanone;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO.BrH/c18-16-5-3-15(4-6-16)17(20)11-13-7-9-19(10-8-13)12-14-1-2-14;/h3-6,13-14H,1-2,7-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZIAKMYJFJBKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(CC2)CC(=O)C3=CC=C(C=C3)F.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40159263 | |
Record name | DuP 734 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40159263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135135-87-4 | |
Record name | DuP 734 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135135874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DuP 734 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40159263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DUP-734 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C37356QT0J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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